molecular formula C25H38N4O7 B12114539 Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Cat. No.: B12114539
M. Wt: 506.6 g/mol
InChI Key: RSIYRONDCOJJQA-UHFFFAOYSA-N
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Description

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic compound composed of four proline residues, each protected by a tert-butoxycarbonyl (Boc) group. Proline is a unique amino acid due to its cyclic structure, which imparts distinct conformational properties to peptides and proteins. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH typically involves the stepwise coupling of Boc-protected proline residues. The process begins with the protection of proline using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The protected proline is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to another Boc-protected proline residue. This process is repeated until the desired tetrapeptide is obtained. The final product is deprotected using an acid such as trifluoroacetic acid (TFA) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the tetrapeptide on a resin support, followed by cleavage and purification.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting groups using acids like trifluoroacetic acid.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.

    Oxidation and Reduction: The proline residues can undergo oxidation to form hydroxyproline or reduction to form proline derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Deprotection: Free proline residues.

    Coupling Reactions: Extended peptides or proteins.

    Oxidation: Hydroxyproline derivatives.

    Reduction: Reduced proline derivatives.

Scientific Research Applications

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: Employed in the study of protein folding and conformational analysis due to the unique properties of proline residues.

    Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug design and delivery.

    Industry: Utilized in the production of synthetic peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily related to its role as a peptide building block. The Boc protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the controlled assembly of peptides and proteins. The proline residues contribute to the conformational stability of the resulting peptides, influencing their biological activity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Pro-OH: A single Boc-protected proline residue.

    Boc-DL-Pro-DL-Pro-OH: A dipeptide composed of two Boc-protected proline residues.

    Boc-DL-Pro-DL-Pro-DL-Pro-OH: A tripeptide composed of three Boc-protected proline residues.

Uniqueness

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its tetrapeptide structure, which provides greater conformational flexibility and stability compared to shorter peptides

Properties

IUPAC Name

1-[1-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYRONDCOJJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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